REACTION_CXSMILES
|
[K].[CH2:2]([O:4][C:5](=[O:11])[C:6]([C:9]#[N:10])=[CH:7]O)[CH3:3].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>ClCCl>[CH2:2]([O:4][C:5](=[O:11])[C:6](=[CH:7][Cl:13])[C:9]#[N:10])[CH3:3] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
2-cyano-3-hydroxy-acrylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CO)C#N)=O
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
by evaporating dichloromethane
|
Type
|
DISTILLATION
|
Details
|
was subjected to distillation in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C#N)=CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 56 mmol | |
AMOUNT: MASS | 9.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |